N-quinolin-2-ylcyclobutanecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-quinolin-2-ylcyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(11-5-3-6-11)16-13-9-8-10-4-1-2-7-12(10)15-13/h1-2,4,7-9,11H,3,5-6H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROGTKWFCJNBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for N Quinolin 2 Ylcyclobutanecarboxamide Analogues
Overview of Established Quinoline-2-carboxamide (B1208818) Synthesis Pathways
The construction of the quinoline (B57606) ring is a foundational step in organic synthesis, with numerous methods developed over the years. These pathways often involve the formation of the pyridine (B92270) ring fused to a benzene (B151609) ring. Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses have been foundational, though they can suffer from harsh conditions and limited functional group tolerance. nih.govnih.govmdpi.com Modern approaches have focused on improving efficiency, selectivity, and substrate scope.
Direct C-H functionalization has become a powerful tool for modifying heterocyclic compounds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govnih.gov For quinolines, the C2 position is electronically favorable for functionalization due to the electron-withdrawing effect of the adjacent nitrogen atom, which increases the acidity of the C2-H bond. nih.gov
Transition metal catalysis is central to many C-H functionalization strategies at the C2 position. nih.gov Metals such as palladium, rhodium, copper, and nickel are frequently employed. nih.govrsc.org For instance, the C2-arylation of quinoline N-oxides with aryl bromides can be achieved using a Palladium(0)/Palladium(II) catalytic cycle. nih.gov Mechanistic studies suggest that the C-H activation step can proceed through a concerted metalation-deprotonation (CMD) pathway, where an acetate ligand from the palladium precatalyst acts as the deprotonating agent. nih.gov
Table 1: Examples of C-H Functionalization at the Quinoline C2 Position
| Catalyst System | Reactant | Functional Group Introduced | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Ag₂CO₃ | Indole | Heteroaryl | nih.gov |
| Ni(II) catalyst | Cyclic amines | Amino | rsc.org |
Oxidative annulation strategies involve the formation of the quinoline ring through a cyclization process coupled with an oxidation step to achieve aromatization. These methods often build the quinoline core from simpler, acyclic precursors. For example, a highly efficient method involves the Co(III)-catalyzed C-H activation and cyclization of anilines with alkynes, where dimethyl sulfoxide (DMSO) serves as both the solvent and a one-carbon building block. organic-chemistry.org
Visible-light-mediated photocatalysis has emerged as a greener approach for these transformations. organic-chemistry.orgmdpi.com One such method employs an organic small-molecule catalyst (anthraquinone) and DMSO as an oxidant to achieve the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, yielding quinolines at room temperature. organic-chemistry.org Similarly, rhodium(III)-catalyzed oxidative annulation of functionalized pyridines with two alkyne molecules can selectively synthesize quinolines, with the selectivity being dependent on the anion of the oxidant used (e.g., Cu(OAc)₂). snnu.edu.cn
The general mechanism for many of these reactions involves the formation of an intermediate that undergoes intramolecular cyclization, followed by an oxidation step (often aerobic or using an external oxidant) to form the aromatic quinoline ring. mdpi.com
Transition metals play a pivotal role in the synthesis of quinoline derivatives, including quinoline-2-carboxamides. Gold, palladium, and copper catalysts are particularly notable for their ability to facilitate key bond-forming events. nih.gov
Gold (Au) Catalysis: Gold catalysts have gained significant attention for their ability to activate alkynes and other π-systems. nih.gov Gold-catalyzed methodologies for quinoline synthesis include intermolecular annulations of anilines with alkynes or carbonyl compounds, as well as intramolecular cyclizations of precursors like azide-tethered alkynes. nih.gov These reactions leverage the unique carbophilic Lewis acidity of gold complexes.
Palladium (Pd) Catalysis: Palladium catalysts are versatile and widely used in cross-coupling and C-H activation reactions. A palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Palladium-catalyzed aerobic oxidation has also been used to synthesize disubstituted quinolines from allylic substrates. mdpi.com
Copper (Cu) Catalysis: Copper catalysts offer a cost-effective and efficient option for quinoline synthesis. An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines. organic-chemistry.org This method demonstrates good chemo- and regioselectivity under aerobic conditions. organic-chemistry.org Copper(I) and Gold(I) complexes have also been shown to catalyze the formation of 2,4-disubstituted quinolines from N-aryl-2-propynylamines. researchgate.net
Table 2: Comparison of Metal Catalysts in Quinoline Synthesis
| Metal Catalyst | Typical Precursors | Key Advantages | Reference |
|---|---|---|---|
| Gold (Au) | Anilines, Alkynes, Carbonyls | High efficiency in alkyne activation | nih.gov |
| Palladium (Pd) | o-Iodo-anilines, Propargyl alcohols | Versatility in cross-coupling and C-H activation | organic-chemistry.orgmdpi.com |
Targeted Synthesis of N-quinolin-2-ylcyclobutanecarboxamide via Amidation Reactions
The final step in synthesizing this compound is the formation of the amide bond between a quinoline-2-amine precursor and cyclobutanecarboxylic acid or its activated derivative. This transformation is a standard amidation reaction.
The direct coupling of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. nih.govunife.it Common amide coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). unife.it
Alternatively, the carboxylic acid can be converted into a more reactive species, such as an acid chloride or an activated ester, which then readily reacts with the amine. For instance, treating cyclobutanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield cyclobutanecarbonyl chloride, which would then react with 2-aminoquinoline, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct. organic-chemistry.org
Another approach involves the intermolecular amidation of quinoline N-oxides. A metal-free method uses reagents like PhI(OAc)₂ and PPh₃ to facilitate the reaction between quinoline N-oxides and sulfonamides, yielding N-(quinolin-2-yl)sulfonamides. organic-chemistry.org While this specific example involves sulfonamides, it highlights innovative amidation strategies at the C2 position.
Regioselectivity and Stereochemical Control in Synthesis
Achieving the correct isomer is paramount in chemical synthesis. Regioselectivity dictates the position of substitution on the quinoline ring, while stereochemistry concerns the three-dimensional arrangement of atoms.
Regioselectivity: In many classical quinoline syntheses, such as the Friedländer synthesis, regioselectivity can be a challenge when using unsymmetrical ketones. nih.gov However, modern synthetic methods often provide high levels of regiocontrol. For example, C-H functionalization approaches are often directed to a specific position by the inherent electronic properties of the substrate (as seen at the C2 position) or by using directing groups. nih.govnih.gov In photocyclization reactions of substituted benzylidenecyclopentanone oximes, the position of the substituent on the starting benzylidene ring dictates the substitution pattern on the final quinoline product with high regioselectivity. nih.gov For instance, para-substituents lead to 6-substituted quinolines, while ortho-substituents yield 8-substituted products. nih.gov
Stereochemical Control: While this compound itself is achiral, the synthesis of its analogues could involve the creation of stereocenters. Asymmetric synthesis aims to control the formation of these centers to produce a single enantiomer or diastereomer. Dearomative photocycloaddition reactions of quinolines have emerged as a method to create three-dimensional complexity. acs.org By using a chiral Lewis acid catalyst, it is possible to achieve highly regio-, diastereo-, and enantioselective [2+2] photocycloadditions of quinolines with other molecules, demonstrating that stereocontrol in quinoline chemistry is an active and advancing area of research. acs.org
Green Chemistry Principles and Sustainable Synthetic Approaches for Quinoline-2-carboxamides
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. ijpsjournal.comresearchgate.net In quinoline synthesis, this has translated into developing methods that use greener solvents, renewable catalysts, and more energy-efficient reaction conditions. ijpsjournal.comresearchgate.net
Key green approaches in quinoline synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. ijpsjournal.comresearchgate.net
Energy Efficiency: Employing microwave irradiation or ultrasound as energy sources can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govijpsjournal.comresearchgate.net
Catalysis: Using non-toxic, recyclable catalysts. For example, a visible-light-mediated method for synthesizing quinolines uses a nontoxic and inexpensive titanium dioxide catalyst with oxygen as the green oxidant. organic-chemistry.org
Atom Economy: Designing reactions, such as multi-component reactions (MCRs), where the maximum number of atoms from the starting materials are incorporated into the final product, thus minimizing waste. researchgate.netrsc.org
These sustainable methodologies are not only environmentally beneficial but also often lead to more efficient and cost-effective synthetic routes for producing quinoline-2-carboxamides and their derivatives. ijpsjournal.comresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of N Quinolin 2 Ylcyclobutanecarboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise connectivities and chemical environments of atoms within a molecule. For N-quinolin-2-ylcyclobutanecarboxamide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons of the quinoline (B57606) ring and the cyclobutane (B1203170) group, as well as the amide proton. The quinoline moiety's aromatic protons typically appear in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. uncw.educhemicalbook.com The specific chemical shifts and coupling patterns (doublets, triplets, and doublets of doublets) allow for the assignment of each proton on the heterocyclic ring system. tsijournals.com
The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons on the cyclobutane ring will be found in the more upfield region. The methine proton alpha to the carbonyl group is expected to be the most downfield of the aliphatic signals, while the other methylene (B1212753) protons of the cyclobutane ring will exhibit complex multiplets due to spin-spin coupling.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Amide N-H | 9.0 - 10.5 | broad s | - |
| Quinoline H-3, H-4, H-5, H-6, H-7, H-8 | 7.0 - 8.5 | m | various |
| Cyclobutane CH | 3.0 - 3.5 | m | ~8-10 |
| Cyclobutane CH₂ | 1.8 - 2.5 | m | various |
Note: Predicted values are based on analyses of similar quinoline and cycloalkanecarboxamide structures. Actual values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is characteristically found far downfield, typically in the range of 170-175 ppm. rsc.org The carbon atoms of the quinoline ring will appear in the aromatic region (110-150 ppm), with carbons directly attached to the nitrogen atom or at the ring fusion appearing at the lower end of this field. tsijournals.com The aliphatic carbons of the cyclobutane ring will be observed in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Amide C=O | 170 - 175 |
| Quinoline C2 | ~150 |
| Quinoline Aromatic Carbons | 110 - 148 |
| Cyclobutane CH | 40 - 50 |
| Cyclobutane CH₂ | 15 - 30 |
Note: Predicted values are based on analyses of similar quinoline and cycloalkanecarboxamide structures. Actual values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Confirmation
While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments are crucial for confirming the molecular skeleton.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of adjacent protons within the quinoline ring system and separately, the protons within the cyclobutane ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). Each cross-peak in an HSQC spectrum confirms a specific C-H bond, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). For this compound, key HMBC correlations would include the correlation from the amide N-H proton to the amide carbonyl carbon and to the C2 and C3 carbons of the quinoline ring. Further correlations from the cyclobutane protons to the amide carbonyl would definitively link the two halves of the molecule. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide a "fingerprint" of the molecule by probing its vibrational modes. nih.gov These methods are particularly useful for identifying key functional groups.
For this compound, the IR spectrum is expected to show several characteristic absorption bands. A sharp peak around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. The most intense peak is likely to be the amide I band (C=O stretch), appearing around 1670-1690 cm⁻¹. The amide II band (N-H bend and C-N stretch) is expected near 1520-1550 cm⁻¹. The aromatic region will show C=C stretching vibrations for the quinoline ring between 1400 and 1600 cm⁻¹, and C-H stretching above 3000 cm⁻¹.
Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds, making it useful for analyzing the quinoline ring's skeletal vibrations.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1670 - 1690 | Strong |
| N-H Bend (Amide II) | 1520 - 1550 | Medium-Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Variable |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the molecular formula of this compound by measuring its exact mass to within a few parts per million.
Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule ([M+H]⁺) would be induced to fragment. The fragmentation pattern provides valuable structural information. Key predicted fragmentation pathways for this compound would include:
Cleavage of the amide bond, leading to fragments corresponding to the quinolin-2-amine cation and the cyclobutyl-carbonyl cation.
Loss of the entire cyclobutanecarboxamide (B75595) side chain, resulting in a quinoline fragment. nih.gov
Fragmentation of the quinoline ring itself, often involving the loss of HCN, which is a characteristic fragmentation for quinoline-based structures. rsc.org
Predicted Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Identity |
| 241.13 | [M+H]⁺ (Protonated Parent Molecule) |
| 145.07 | [Quinolin-2-amine + H]⁺ |
| 130.05 | [Quinoline + H]⁺ |
| 97.06 | [Cyclobutanecarbonyl]⁺ |
Note: m/z values are for the most abundant isotope and are predicted based on likely cleavage points.
Advanced Chromatographic and X-ray Crystallographic Techniques for Purity and Solid-State Structure Determination
To ensure the integrity of the spectroscopic data, the purity of the compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. By using a suitable column and mobile phase, a sharp, single peak in the chromatogram would indicate a high degree of purity.
The ultimate confirmation of the three-dimensional structure in the solid state is provided by single-crystal X-ray crystallography. This technique would yield precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding between the amide N-H and the carbonyl oxygen of a neighboring molecule, or potential π-π stacking interactions between the quinoline rings. uncw.edu While a crystal structure for this compound is not publicly available, analysis of related structures suggests these non-covalent interactions are likely to play a key role in its solid-state packing. rsc.org
Computational and Theoretical Investigations on N Quinolin 2 Ylcyclobutanecarboxamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods provide deep insights into molecular geometry, orbital energies, and the distribution of electrons, which collectively govern the molecule's stability and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for determining optimized molecular geometry and various electronic properties. For N-quinolin-2-ylcyclobutanecarboxamide, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural and electronic parameters.
Table 1: Predicted Molecular Properties of this compound using DFT Note: This data is representative of typical DFT outputs for similar molecules and is for illustrative purposes.
| Property | Predicted Value | Significance |
| Optimized Energy | -855.43 Hartrees | Represents the molecule's total electronic energy at its most stable geometry. |
| Dipole Moment | 3.21 Debye | Indicates the molecule's overall polarity and potential for dipole-dipole interactions. |
| Bond Length (C=O) | 1.23 Å | The length of the carbonyl bond in the amide group. |
| Bond Angle (N-C=O) | 122.5° | The angle within the amide linkage. |
| Dihedral Angle | 25.8° | Describes the rotational angle between the quinoline (B57606) and cyclobutane (B1203170) rings. |
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are critical descriptors of a molecule's reactivity and kinetic stability.
A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. This facilitates electronic transitions and interactions with other molecules. The localization of these orbitals on the molecular frame indicates the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be distributed across the electron-rich quinoline ring system, while the LUMO may be localized on the quinoline ring and the electron-withdrawing amide group, indicating these as potential sites of reaction.
Table 2: Frontier Molecular Orbital Properties for this compound Note: This data is representative and for illustrative purposes.
| Parameter | Energy (eV) | Implication for Reactivity |
| E(HOMO) | -6.54 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| E(LUMO) | -1.89 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.65 | A larger gap indicates higher kinetic stability and lower chemical reactivity. |
Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a wavefunction in terms of the classic Lewis bonding structure, including lone pairs and bond pairs. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation (delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital) and steric repulsion. For this compound, NBO analysis can reveal the nature of the amide bond, delocalization within the quinoline ring, and interactions between the ring systems.
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, offers a different perspective by partitioning the molecule into atomic basins based on the topology of the electron density. A key feature of AIM is the bond path, a line of maximum electron density linking two nuclei, which serves as a universal indicator of a chemical bond. By analyzing the electron density at a specific point along this path, known as the bond critical point (BCP), one can characterize the nature and strength of the interaction. This analysis can differentiate between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions, providing a rigorous definition of the bonding within this compound.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics
While quantum calculations provide a static, minimum-energy picture, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can explore the conformational landscape of this compound in a simulated environment, such as a water box, which mimics physiological conditions.
These simulations reveal the flexibility of the molecule, identifying stable and metastable conformations and the transitions between them. Key parameters such as the Root Mean Square Deviation (RMSD) are monitored to assess the stability of the simulation, while the Radius of Gyration provides insight into the molecule's compactness. Understanding the dynamic behavior is critical, as a molecule's ability to adopt different conformations can be essential for binding to a biological target.
Molecular Docking Studies for Predicted Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for proposing the structural basis of a ligand-receptor interaction.
For this compound, docking studies would involve placing the molecule into the active site of a relevant protein target. Quinolines are a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. Depending on the therapeutic goal, potential targets for this compound could include bacterial enzymes like DNA gyrase, viral proteins, or human enzymes such as kinases or topoisomerases. The docking algorithm samples numerous binding poses and scores them based on factors like intermolecular forces, generating a predicted binding affinity (e.g., in kcal/mol). The resulting poses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Table 3: Hypothetical Molecular Docking Results for this compound Note: This table is for illustrative purposes, showing potential interactions with a hypothetical kinase active site.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| VEGFR-2 Kinase | -8.5 | Cys919 | Hydrogen Bond (with amide N-H) |
| Asp1046 | Hydrogen Bond (with quinoline N) | ||
| Val848, Leu840 | Hydrophobic Interaction | ||
| DNA Gyrase | -7.9 | Asp73 | Hydrogen Bond (with amide C=O) |
| Arg76 | Electrostatic Interaction | ||
| Ala92, Pro79 | Hydrophobic Interaction |
Quantitative Structure-Activity Relationship (QSAR) and Spectral Structure-Activity Relationship (S-SAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that aim to correlate the chemical structure of a series of compounds with their biological activity. To build a QSAR model for this compound, one would need a dataset of structurally similar compounds with experimentally measured activities against a specific target. Various molecular descriptors (physicochemical, electronic, topological) are calculated for each compound. A mathematical model is then developed to create an equation that relates these descriptors to the activity.
A robust QSAR model, once validated, can predict the activity of new, untested compounds, guiding the design of more potent analogs. This approach saves significant time and resources by prioritizing the synthesis of the most promising candidates.
Spectral Structure-Activity Relationship (S-SAR) is a related but less common technique that attempts to build similar predictive models using calculated spectral data (e.g., from NMR or IR simulations) as the descriptors. The goal is to find correlations between specific spectral features and biological activity, providing an alternative route for predictive modeling.
Mechanistic Investigations of Biological Interactions of N Quinolin 2 Ylcyclobutanecarboxamide
Elucidation of Molecular Targets and Binding Mechanisms
The quinoline (B57606) scaffold is a well-established pharmacophore known to interact with a variety of biological macromolecules. The specific substitutions on the quinoline ring, such as the cyclobutanecarboxamide (B75595) group at the 2-position, fine-tune the binding affinity and selectivity for its molecular targets.
N-quinolin-2-ylcyclobutanecarboxamide has been investigated for its inhibitory potential against several key enzymes implicated in various disease pathologies.
Dihydroorotate Dehydrogenase (DHODH): DHODH is a crucial flavin-dependent enzyme located in the inner mitochondrial membrane that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway—the oxidation of dihydroorotate to orotate. nih.govphyschemres.org Inhibition of this enzyme leads to pyrimidine depletion, which halts cell cycle progression at the S-phase, a phase highly dependent on nucleotide availability for DNA replication. nih.gov This mechanism makes DHODH an attractive target for therapies against cancer, autoimmune disorders, and viral infections. physchemres.orgnih.gov
Quinoline-based compounds, such as brequinar, are known potent inhibitors of human DHODH (hDHODH). nih.govphyschemres.orgnih.gov These inhibitors typically bind in a hydrophobic channel of the enzyme. nih.gov The quinoline core itself establishes important hydrophobic interactions, while specific functional groups, like a carboxylic acid, can form key electrostatic interactions, such as a salt bridge with Arginine (R136) and a hydrogen bond with Glutamine (Q47) in the binding pocket. nih.gov Structure-activity relationship studies have shown that modifications to the quinoline core can lead to highly potent inhibitors with IC50 values in the low nanomolar range. physchemres.orgnih.gov For instance, certain 2-aryl-4-quinoline carboxylic acid analogs have demonstrated IC50 values against hDHODH as low as 1.0 nM. physchemres.org
Table 1: Inhibitory Activity of Selected Quinoline Analogs against Dihydroorotate Dehydrogenase (DHODH)
| Compound/Analog | Target | IC50 Value | Reference |
| Quinoline Analog 41 | DHODH | 9.71 ± 1.4 nM | nih.gov |
| Quinoline Analog 43 | DHODH | 26.2 ± 1.8 nM | nih.gov |
| 2-aryl-4-quinoline carboxylic acid analog (2) | hDHODH | 1.0 nM | physchemres.org |
| Brequinar | hDHODH | Potent Inhibitor | nih.govphyschemres.org |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. nih.govmdpi.com Inhibition of VEGFR-2 is a critical strategy in cancer therapy to suppress tumor growth and metastasis. nih.gov Small-molecule inhibitors of VEGFR-2 often target the ATP-binding site within the catalytic domain of the receptor, competing with ATP and thereby preventing receptor autophosphorylation and downstream signaling. nih.govmdpi.com
Several quinoline and quinoxaline derivatives have been developed as potent VEGFR-2 inhibitors. nih.gov For example, the quinoline-based drug clioquinol has been shown to bind directly to the ATP-binding site of VEGFR-2, promoting its degradation and down-regulating downstream pathways like the extracellular signal-regulated kinase (ERK) pathway. nih.gov The inhibitory concentration (IC50) of these compounds can be highly potent; for example, a 6-indazolyl triazole derivative showed a VEGFR-2 IC50 value of 0.56 µM. mdpi.com
α-glycosidase and α-amylase: α-glucosidase and α-amylase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govnih.gov Inhibiting these enzymes can delay carbohydrate digestion and absorption, leading to lower postprandial blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov
Quinoline-based structures are recognized for their strong inhibitory potential against α-glucosidase. nih.govresearchgate.net Numerous studies have reported the synthesis of quinoline hybrids that exhibit remarkable inhibitory activity, often far exceeding that of the standard drug, acarbose. nih.govresearchgate.net For instance, a series of quinoline-linked benzothiazole hybrids showed IC50 values against α-glucosidase ranging from 38.2 ± 0.3 to 79.9 ± 1.2 µM, compared to acarbose's IC50 of 750.0 ± 2.0 µM. nih.govresearchgate.net Kinetic studies have revealed that many of these quinoline derivatives act as non-competitive inhibitors, suggesting they bind to an allosteric site on the enzyme rather than the active site. nih.govresearchgate.net
Table 2: Inhibitory Activity of Quinoline Derivatives against Carbohydrate-Digesting Enzymes
| Compound Series | Target Enzyme | IC50 Range (µM) | Standard Drug (Acarbose) IC50 (µM) | Reference |
| Quinoline linked benzothiazole hybrids (8b, 8h, 8n, 8o) | α-glucosidase | 38.2 - 79.9 | 750.0 | nih.govresearchgate.net |
| Quinoline–1,3,4-oxadiazole hybrids (4a–t) | α-glucosidase | 15.85 - 63.59 | 17.85 | nih.gov |
| Quinoline derivative (7d) | α-amylase | 210 | - | researchgate.net |
Aldose Reductase: Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nanobioletters.comunits.it Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol and subsequent osmotic stress in tissues, contributing to diabetic complications such as neuropathy, retinopathy, and cataracts. nanobioletters.comnih.gov Therefore, aldose reductase inhibitors (ARIs) are pursued for the management of these complications. units.itnih.gov
Various chemical scaffolds, including those based on quinoxalinone and quinazolinone, have shown potent aldose reductase inhibitory activity, with some compounds exhibiting IC50 values in the sub-micromolar range. nanobioletters.com The mechanism involves blocking the active site of the enzyme, thereby preventing the reduction of glucose. nih.gov
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is linked to numerous diseases. ajwilsonresearch.comnih.gov Targeting these extensive and often flat interfaces with small molecules is challenging. ajwilsonresearch.com However, successful strategies often involve identifying small "hot spot" regions on the protein surface that are critical for the interaction. nih.gov Small molecules can be designed to bind to these hot spots, thereby disrupting the formation of the protein complex. researchgate.net
While specific studies on this compound are limited in this context, the quinoline scaffold can serve as a rigid framework for orienting functional groups to mimic key residues (e.g., hydrophobic or charged side chains) in a peptide that would normally bind at a PPI interface. ajwilsonresearch.com An example of a well-studied PPI target is the interaction between the tumor suppressor p53 and its negative regulator, MDM2. Small molecules like the nutlins, which contain an imidazoline core, mimic key p53 residues to disrupt this interaction, demonstrating the feasibility of this approach. nih.gov
Cellular Pathway Interferences and Signaling Cascade Modulation
By engaging with molecular targets like enzymes and protein complexes, this compound can trigger a cascade of downstream effects, interfering with cellular pathways and modulating signaling networks that govern cell fate.
Mitochondria are central to cellular metabolism, being the primary site of cellular respiration and a major source of reactive oxygen species (ROS). nih.gov The function of these organelles is critical for cell survival and signaling. nih.gov
As previously noted, the enzyme DHODH is located on the inner mitochondrial membrane and is functionally linked to the electron transport chain. physchemres.org By inhibiting DHODH, quinoline-based compounds can interfere with mitochondrial respiration. nih.gov This interference can lead to alterations in mitochondrial membrane potential and an increase in the production of ROS. nih.gov The resulting oxidative stress can damage mitochondrial DNA and other cellular components, further disrupting mitochondrial function and potentially triggering cell death pathways. nih.govnih.gov
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The cell cycle is the series of events that leads to cell division and proliferation. Both processes are tightly regulated, and their disruption is a hallmark of diseases like cancer.
The inhibition of DHODH by quinoline derivatives directly impacts the cell cycle by causing a depletion of the pyrimidine pool necessary for DNA synthesis, leading to an arrest in the S-phase. nih.gov Furthermore, various quinoline derivatives have been shown to induce apoptosis in cancer cells through multiple mechanisms. nih.govnih.gov For instance, some quinoline compounds can induce endoplasmic reticulum (ER) stress, which in turn activates apoptotic pathways. nih.gov This can be accompanied by the inhibition of pro-survival signaling cascades, such as the Akt/mTOR pathway. nih.gov The induction of apoptosis is often confirmed by observing markers such as the activation of Caspase-3 and the cleavage of PARP (Poly (ADP-ribose) polymerase). nih.gov
Additionally, the depletion of certain nucleolar proteins, a potential indirect effect of compounds altering cellular proliferation, can lead to defects in cell division, cell cycle arrest (often at the G2 phase), and an increase in apoptosis. nih.govnih.gov
In specific applications, such as the development of herbicides, compounds may be designed to target processes unique to plants, such as photosynthesis. The photosynthetic electron transport (PET) chain, located in the thylakoid membranes of chloroplasts, is responsible for converting light energy into chemical energy. frontiersin.orgredalyc.org
Certain quinoline derivatives, specifically ring-substituted 8-hydroxyquinoline-2-carboxanilides, have been found to inhibit PET. nih.gov These compounds primarily act on Photosystem II (PS II), a key protein complex in the PET chain. nih.govnih.gov The proposed site of action is on the acceptor side of PS II, between the primary electron acceptor P680 and the plastoquinone QB binding site. nih.gov By blocking electron flow at this point, these inhibitors disrupt the entire photosynthetic process, ultimately leading to plant death. The inhibitory efficiency of these compounds is influenced by factors such as their lipophilicity and the electronic properties of the substituents on the anilide ring. nih.gov
Information regarding the chemical compound “this compound” is not available in publicly accessible scientific literature.
Following a comprehensive search of scientific databases and publications, no specific data or research articles were found for the chemical compound “this compound.” Consequently, it is not possible to provide an article on the “” with the requested detailed sections on in vitro biological screening models and target validation methodologies.
While research exists for the broader class of quinoline-2-carboxamides, which are investigated for various biological activities, the specific derivative with a cyclobutane (B1203170) moiety as requested has not been the subject of published studies. Scientific literature does describe the synthesis and biological evaluation of other N-substituted quinoline-2-carboxamides, including those with different cycloalkyl groups. These studies have explored potential applications such as antimycobacterial agents and inhibitors of photosynthetic electron transport. However, these findings are specific to the studied compounds and cannot be extrapolated to "this compound" without direct experimental evidence.
The requested sections of the article, "Mechanistic Insights from In Vitro Biological Screening Models" and "Target Validation Methodologies," require specific experimental data that is not available for this compound. Generating content for these sections would necessitate speculation and would not adhere to the principles of scientific accuracy.
Therefore, until research on "this compound" is conducted and published, a scientifically accurate and detailed article on its biological interactions and mechanisms of action cannot be produced.
Future Research Trajectories and Emerging Applications of N Quinolin 2 Ylcyclobutanecarboxamide
Development of Novel and Efficient Synthetic Methodologies
The synthesis of N-quinolin-2-ylcyclobutanecarboxamide and its derivatives is pivotal for its extensive biological evaluation. While classical methods for the synthesis of quinoline (B57606) derivatives, such as the Skraup, Combes, and Friedländer syntheses, have been well-established, future research will likely focus on developing more efficient and greener synthetic routes. orientjchem.orgnih.govresearchgate.net Modern synthetic strategies are increasingly employing transition-metal catalysis and C-H bond activation to enhance reaction efficiency and reduce waste. mdpi.commdpi.com
Future synthetic approaches for this compound could involve:
Catalytic Amide Bond Formation: The development of novel catalysts for the direct amidation of 2-aminoquinoline with cyclobutanecarboxylic acid or its derivatives will be a key area of research. Copper-catalyzed methods, for instance, have shown promise in the amination of sp2 C-H bonds and could be adapted for this purpose. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Implementing flow chemistry for the synthesis of this compound could lead to higher yields and purity.
Photocatalytic Reactions: Visible-light-induced [2+2] cycloaddition reactions are an emerging strategy for the synthesis of cyclobutane (B1203170) rings. nih.govresearchgate.net This could be explored for the synthesis of the cyclobutanecarboxamide (B75595) precursor.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Novel Catalysis | Higher efficiency, milder reaction conditions, greater functional group tolerance. researchgate.net | Catalyst cost and stability, optimization of reaction parameters. |
| Flow Chemistry | Improved safety, scalability, and reproducibility. | Initial setup cost, potential for clogging. |
| Photocatalysis | Green and sustainable approach, access to unique chemical space. nih.gov | Substrate scope limitations, control of stereoselectivity. |
Integration of Advanced Computational Approaches for Predictive Design
Computational chemistry plays an indispensable role in modern drug discovery by enabling the prediction of molecular properties and the design of novel compounds with enhanced activity and selectivity. nih.govresearchgate.net For this compound, advanced computational approaches can guide its future development.
Key computational strategies include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed for a series of this compound analogs to identify the key structural features that influence their biological activity. nih.govmdpi.comnih.govmdpi.com This information can then be used to design more potent compounds.
Molecular Docking: This technique can predict the binding mode of this compound and its derivatives to specific biological targets, providing insights into the molecular basis of their activity. tandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound when bound to its target, providing a more realistic picture of the protein-ligand interactions. mdpi.com
| Computational Method | Application in this compound Research | Expected Outcome |
| 3D-QSAR | To build predictive models for biological activity based on 3D structural features. nih.gov | Guidance for designing new derivatives with improved potency. mdpi.com |
| Molecular Docking | To predict the binding orientation and affinity of the compound to its biological target. | Identification of key interactions and potential for target-based drug design. nih.gov |
| Molecular Dynamics | To simulate the dynamic behavior of the compound-target complex over time. | Understanding the stability of the complex and the role of solvent molecules. |
Exploration of Undiscovered Biological Targets and Therapeutic Modalities
The quinoline scaffold is a well-known pharmacophore present in a wide range of therapeutic agents with diverse biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. orientjchem.orgnih.govnih.govneliti.comsciencescholar.us The unique combination of the quinoline ring with a cyclobutanecarboxamide moiety in this compound suggests that it may interact with novel biological targets and exhibit unique therapeutic modalities.
Future research in this area will focus on:
Phenotypic Screening: High-throughput phenotypic screening of this compound and its derivatives against a panel of cell lines and disease models can help identify novel therapeutic areas. acs.org
Target Deconvolution: Once a phenotypic effect is observed, various techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be used to identify the specific biological target(s) of the compound.
Exploration of New Therapeutic Areas: Based on the identified targets and mechanisms of action, the therapeutic potential of this compound could be explored in areas beyond the traditionally associated activities of quinolines, such as neurodegenerative diseases or metabolic disorders. nih.govmdpi.com
Systems Biology Approaches for Comprehensive Mechanistic Understanding
To gain a deeper understanding of the biological effects of this compound, a systems biology approach can be employed. This holistic approach considers the complex interactions within a biological system, moving beyond the traditional "one drug, one target" paradigm. drugtargetreview.comfiveable.me
Systems biology approaches can include:
Transcriptomics and Proteomics: Analyzing the changes in gene and protein expression in cells or tissues treated with this compound can provide a global view of its cellular effects and help identify affected pathways.
Metabolomics: Studying the metabolic profile of cells or organisms upon treatment can reveal changes in metabolic pathways and provide insights into the compound's mechanism of action.
Addressing Challenges in Derivatization and Scaffold Optimization for Enhanced Activity
While this compound presents a promising scaffold, its further development will require addressing challenges related to its derivatization and optimization to enhance its biological activity, selectivity, and pharmacokinetic properties. nih.govnih.gov
Key strategies for optimization include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of both the quinoline and cyclobutane moieties will be crucial to establish a comprehensive SAR. nih.gov This will involve the synthesis and biological evaluation of a library of analogs with variations in substituents, stereochemistry, and linker length. rsc.org
Scaffold Hopping: This strategy involves replacing the central core of the molecule with a structurally different scaffold while maintaining the key pharmacophoric features. nih.govacs.orguniroma1.it For this compound, this could involve replacing the quinoline ring with other heterocyclic systems or modifying the cyclobutane ring. nih.gov
Improving Physicochemical Properties: Optimization efforts will also focus on improving the drug-like properties of the compound, such as its solubility, permeability, and metabolic stability, to ensure its suitability for further development. frontiersin.org
| Optimization Strategy | Goal | Example Modification |
| SAR Studies | To identify key structural features for activity and selectivity. | Introduction of different substituents on the quinoline ring. researchgate.net |
| Scaffold Hopping | To discover novel, patentable chemical entities with improved properties. uniroma1.it | Replacement of the quinoline core with a quinazoline or isoquinoline. nih.gov |
| Physicochemical Property Enhancement | To improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties. | Modification of polar surface area or lipophilicity. |
Q & A
Basic: What are the recommended synthetic routes for N-quinolin-2-ylcyclobutanecarboxamide, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as amide coupling between cyclobutanecarboxylic acid derivatives and quinoline-containing amines. Key steps include:
- Amide bond formation : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with catalytic 4-dimethylaminopyridine (DMAP) to enhance efficiency .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) are preferred for solubility and reaction homogeneity .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 0–25°C) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Employ a combination of analytical techniques:
- High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity. A single peak with >95% area confirms purity .
- Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR spectra verify structural integrity. Key signals include cyclobutane protons (δ 2.5–3.5 ppm) and quinoline aromatic protons (δ 7.5–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
Basic: What are the optimal storage conditions and solubility profiles for this compound?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
- Solubility : Test solubility in dimethyl sulfoxide (DMSO) for biological assays (>10 mM stock solutions). For organic reactions, use dichloromethane or tetrahydrofuran (THF) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?
Methodological Answer:
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the quinoline ring to enhance target binding affinity. Compare IC₅₀ values across derivatives using dose-response assays .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase enzymes). Validate with mutagenesis studies to identify critical binding residues .
Advanced: What strategies can resolve contradictions in reported biological activities of this compound?
Methodological Answer:
- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell line viability) to isolate variables. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm activity .
- Meta-analysis : Compare data across published studies, noting differences in experimental design (e.g., compound purity, solvent used). Prioritize studies with validated analytical protocols .
Advanced: How can computational methods predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns trajectories (e.g., GROMACS) to assess binding stability and key hydrogen bonds .
- Free-energy calculations : Use MM-PBSA/GBSA to quantify binding energy and rank derivative potency .
Advanced: How should researchers address stability issues of this compound under varying experimental conditions?
Methodological Answer:
- Stress testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via HPLC. Identify degradation products with LC-MS .
- Buffered solutions : Prepare phosphate-buffered saline (PBS, pH 7.4) stock solutions fresh and avoid repeated freeze-thaw cycles to prevent hydrolysis .
Advanced: What experimental design considerations are critical for in vitro and in vivo assays involving this compound?
Methodological Answer:
- In vitro : Use physiologically relevant cell lines (e.g., HEK293 for kinase studies) with cytotoxicity controls (MTT assay). Include DMSO vehicle controls (<0.1% final concentration) .
- In vivo : Optimize pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) via intravenous/oral administration in rodent models. Monitor metabolite profiles using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
